![molecular formula C20H22N6O B2740909 2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1049382-09-3](/img/structure/B2740909.png)
2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a five-membered heterocyclic molecule containing a triazole ring.
- It possesses three carbon, two nitrogen, and four hydrogen atoms.
- It is also known as 1,3-diazole.
- Imidazole is an important synthon in drug development due to its broad range of chemical and biological properties.
Synthesis Analysis
- The synthesis of this compound involves the combination of appropriate starting materials using organic synthesis techniques.
Molecular Structure Analysis
- The molecular formula is C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>.
- The structure consists of a triazole ring with a phenyl group attached.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of triazole derivatives, such as nucleophilic substitution or cyclization reactions.
Physical And Chemical Properties Analysis
- The compound is a white or colorless solid.
- It is highly soluble in water and other polar solvents.
- Further characterization can be done using spectroscopic techniques.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with structural similarities to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one" have demonstrated significant antimicrobial and antifungal activities. A study by Gan et al. (2010) synthesized azole-containing piperazine derivatives and found that most compounds exhibited moderate to significant in vitro antibacterial and antifungal activities. Some derivatives showed remarkable and broad-spectrum antimicrobial efficacy, exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one". Yurttaş et al. (2014) investigated the antiproliferative effects of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells. Some derivatives showed promising antiproliferative agents compared to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Central Nervous System (CNS) Agents
Research into compounds structurally related to "2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one" also includes the development of potential central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] with the aim of discovering new antidepressants and CNS agents. The study found that certain compounds exhibited marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).
Safety And Hazards
- No specific safety information is available for this compound. It would be prudent to handle it with standard laboratory precautions.
Future Directions
- Investigate its potential applications in drug development, considering its unique structure and reported biological activities.
properties
IUPAC Name |
2-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(15-17-7-3-1-4-8-17)25-13-11-24(12-14-25)16-19-21-22-23-26(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNUSMUFJNMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

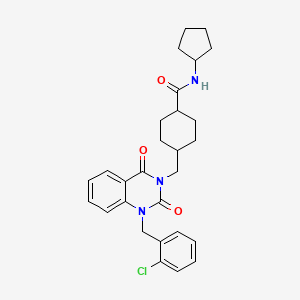
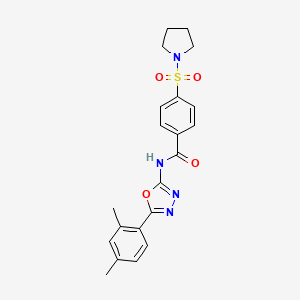
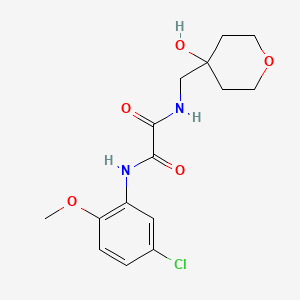
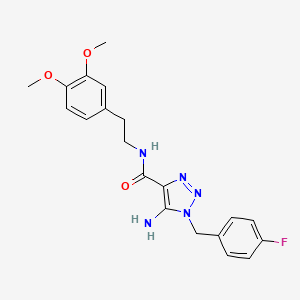
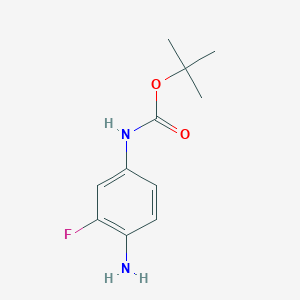
![methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2740836.png)
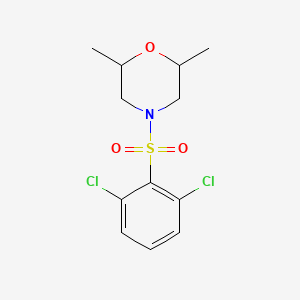
![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B2740838.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2740839.png)
![N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740840.png)

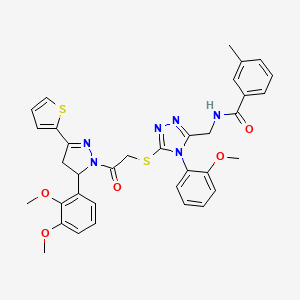
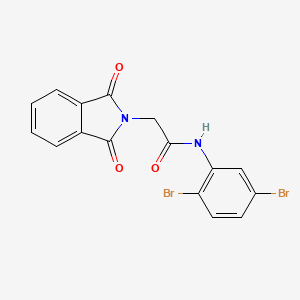
![4-[(2-Methylsulfonylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2740849.png)